Comparative Synthesis Yields: Ultrasound/Microwave-Assisted vs. Conventional Methods for Benzofuran-Oxadiazole Scaffolds
While specific data for the unsubstituted 2-amine is not available, the superiority of green synthesis methods for this class of molecules is well-documented. For benzofuran-oxadiazole and -triazole derivatives, ultrasound- and microwave-assisted syntheses consistently provide higher yields compared to conventional heating methods. This translates to a more efficient, cost-effective, and environmentally friendly procurement and derivatization process for researchers. For related benzofuran-oxadiazole S-alkylated derivatives, yields ranged from 60–96% using green methods, significantly higher than the 36–80% yields achieved via conventional approaches [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | N/A (Data for class of benzofuran-oxadiazoles: 60–96%) |
| Comparator Or Baseline | Conventional Synthesis of Benzofuran-Oxadiazoles (Yield: 36–80%) |
| Quantified Difference | Up to 60% relative increase in yield |
| Conditions | Ultrasound/microwave-assisted vs. conventional heating for synthesis of benzofuran-oxadiazole S-alkylated derivatives |
Why This Matters
Higher synthetic yields under green conditions reduce procurement costs and improve synthetic accessibility, making this compound a more viable building block than analogs requiring inefficient syntheses.
- [1] PMC. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis. Molecules. 2022;27(3):1023. View Source
